molecular formula C17H12BrNO5 B5126306 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No.: B5126306
M. Wt: 390.2 g/mol
InChI Key: BNSQSUYOLYNYBS-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a complex organic compound that belongs to the class of benzoxazinones

Properties

IUPAC Name

[2-(5-bromo-2-methoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO5/c1-9(20)23-11-4-5-14-12(8-11)17(21)24-16(19-14)13-7-10(18)3-6-15(13)22-2/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSQSUYOLYNYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=C(C=CC(=C3)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The acetylation of the hydroxyl group to form 2-(5-bromo-2-methoxyphenyl) acetate.

    Cyclization: The formation of the benzoxazinone ring through a cyclization reaction involving the acetylated intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazinones.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its biological activities.

    Agriculture: It may be used as a precursor for agrochemicals that protect crops from pests and diseases.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
  • 2-(5-fluoro-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
  • 2-(5-iodo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Uniqueness

2-(5-bromo-2-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications.

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